molecular formula C18H19F3N4O2 B2995066 N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 1797331-18-0

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No. B2995066
CAS RN: 1797331-18-0
M. Wt: 380.371
InChI Key: CLRBRGSXUYVCBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Information on the chemical reactions involving this compound is not available .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 285.34 . Other physical and chemical properties are not provided .

Scientific Research Applications

Design and Synthesis of Histone Deacetylase Inhibitors

Research by Zhou et al. (2008) describes the design, synthesis, and biological evaluation of a compound acting as an isotype-selective histone deacetylase (HDAC) inhibitor. This compound shows promise in blocking cancer cell proliferation and inducing apoptosis, demonstrating its potential as an anticancer drug (Zhou et al., 2008).

Synthesis of Dihydropyrimidinone Derivatives

A study by Bhat et al. (2018) discusses the synthesis of dihydropyrimidinone derivatives containing morpholine moiety, achieved through a simple and efficient method. These compounds have been synthesized with good yield, highlighting a versatile approach to creating compounds with potential biological activity (Bhat et al., 2018).

Development of Antifungal and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, which exhibited significant anti-inflammatory and analgesic activities. This study showcases the therapeutic potential of these compounds in managing pain and inflammation (Abu‐Hashem et al., 2020).

Exploration of GPR39 Agonists

Sato et al. (2016) identified novel GPR39 agonists through small-molecule screening, revealing an unexpected role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39. This discovery expands our understanding of potential kinase off-targets and highlights the complexity of receptor modulation (Sato et al., 2016).

Synthesis and Antiproliferative Activity of Benzamides

Wang et al. (2015) designed and synthesized m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides and evaluated their antiproliferative activities, demonstrating the value of the benzamide fragment in drug design for cancer therapy (Wang et al., 2015).

Future Directions

The future directions for the study and application of this compound are not available .

properties

IUPAC Name

N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c1-12-9-15(24-17(23-12)25-5-7-27-8-6-25)11-22-16(26)13-3-2-4-14(10-13)18(19,20)21/h2-4,9-10H,5-8,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRBRGSXUYVCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzamide

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